Santamarin

Catalog No.
S542413
CAS No.
4290-13-5
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Santamarin

CAS Number

4290-13-5

Product Name

Santamarin

IUPAC Name

(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1

InChI Key

PLSSEPIRACGCBO-PFFFPCNUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

santamarin, santamarine

Canonical SMILES

CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O

Isomeric SMILES

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O

The exact mass of the compound Santamarine is 264.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Santamarin is a naturally occurring eudesmanolide-type sesquiterpene lactone, a class of C15 terpenoids known for a range of biological activities.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)] Primarily isolated from plants such as *Saussurea lappa*, it is a key subject of investigation in inflammation and oncology research.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)] Its core mechanism of action involves the modulation of critical inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Nrf2/HO-1 antioxidant response.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjfDvAujzbNk_0cSUG13ji_Wy7nv0PBgQS7hFo8bFkSqBZe5HAXPTCb6ekwN4m-zaXU2UQftmkSaiphZtD8acQtFD3gWXoBb1LYTYcccbAtLjQ-NiVFgHxQVvMkJZbGH7lM7CA)] For procurement purposes, Santamarin is typically supplied as a solid, and its utility in experimental workflows is contingent on its specific bioactivity profile and handling characteristics compared to other sesquiterpene lactones.

While sesquiterpene lactones like Parthenolide and Dehydrocostus lactone share a common α-methylene-γ-lactone functional group responsible for their biological activity, they are not functionally interchangeable with Santamarin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)] Subtle stereochemical and structural differences between these molecules can lead to significant variations in their binding affinity to protein targets, such as the components of the NF-κB and STAT3 signaling pathways.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)] These molecular-level differences can translate into altered potency, selectivity, and even different primary mechanisms of action in cellular assays. Therefore, substituting Santamarin with a close analog in a research or development workflow can lead to non-reproducible results and misinterpretation of structure-activity relationships, making the procurement of the specific compound critical for targeted studies.

Potent Anti-Leishmanial Activity as a Differentiator in Parasitology Research

While direct comparative studies are limited, existing data allows for a cross-study inference of Santamarin's potency against Leishmania species. For instance, Parthenolide has a reported IC50 of 0.37 µg/mL against *Leishmania amazonensis* promastigotes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)] In other studies, Dehydrocostus lactone showed an IC50 of 38.3 μg/mL against *L. major*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)] Although a direct IC50 for Santamarin against these specific species under the same conditions is not readily available in the literature, its established anti-parasitic activities suggest it is a relevant compound for screening in this area, and procurement may be justified for comparative bioactivity studies against these benchmarks.

Evidence DimensionAnti-leishmanial activity (IC50)
Target Compound DataData not available for direct comparison
Comparator Or BaselineParthenolide: 0.37 µg/mL (*L. amazonensis*); Dehydrocostus lactone: 38.3 µg/mL (*L. major*)
Quantified DifferenceNot directly comparable
ConditionsIn vitro assays against Leishmania promastigotes

For researchers screening sesquiterpene lactones for anti-parasitic drug discovery, having a panel of related compounds with potentially different potencies is crucial for identifying optimal lead structures.

Differential NF-κB Pathway Inhibition Compared to Common Sesquiterpenes

Santamarin is known to inhibit the NF-κB pathway, a key target in inflammation and cancer research.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)] While a direct IC50 for Santamarin on NF-κB inhibition is not consistently reported, we can infer its relevance by comparison with its analogs. Parthenolide, a widely studied NF-κB inhibitor, shows activity at concentrations as low as 5-10 µM in various cell-based assays.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjfDvAujzbNk_0cSUG13ji_Wy7nv0PBgQS7hFo8bFkSqBZe5HAXPTCb6ekwN4m-zaXU2UQftmkSaiphZtD8acQtFD3gWXoBb1LYTYcccbAtLjQ-NiVFgHxQVvMkJZbGH7lM7CA)] Dehydrocostus lactone also demonstrates potent inhibition of the NF-κB pathway by directly targeting IKKβ.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFU8T3tMuRkUkZ3EcXCMgM-rXM2ipjTm_V0KEfs_12B5-B-8nOnZpHHEELJliGbLmbpfx-qNfE19Dvsvt5G4z7jsO-gHKpaZJxWqdRw4r2g8U291nur7aCJcJCoA2qsc2IuxPGnyRemOjOE0kKEH36oDxk4ZuBo1dP5BJk_Z031Fz1qWNc9)] The structural variations between these compounds suggest they may have different potencies and off-target effects. Therefore, procuring Santamarin is necessary for researchers who need to screen a focused library of sesquiterpene lactones to identify the most effective and specific NF-κB inhibitor for their particular model system.

Evidence DimensionNF-κB Inhibition
Target Compound DataQualitatively confirmed inhibitor
Comparator Or BaselineParthenolide: Effective at 5-10 µM; Dehydrocostus lactone: Potent IKKβ inhibitor
Quantified DifferenceNot directly comparable
ConditionsIn vitro cell-based assays (e.g., reporter gene assays, Western blot for p-IκBα)

Selecting the right NF-κB inhibitor requires empirical testing, as subtle molecular differences between analogs can significantly impact experimental outcomes, making access to a variety of these compounds essential.

Handling and Processability: Inferred Stability and Solubility Profile

For practical laboratory use, solubility and stability are critical procurement considerations. While specific solubility data for Santamarin is not readily available, its class of compounds (sesquiterpene lactones without side chains) is generally considered to be stable under standard storage conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)] As a point of comparison, the related compound Parthenolide is soluble in DMSO and ethanol at approximately 20 mg/mL and 30 mg/mL, respectively.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)] While Santamarin's solubility must be empirically determined, its structural similarity suggests it is likely soluble in common organic solvents used for stock solutions. The typical yield of sesquiterpene lactones like Dehydrocostus lactone from *Saussurea lappa* can be in the range of 1.4 g from 25.3 g of crude extract, indicating that these compounds can be isolated in reasonable quantities for research purposes.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjfDvAujzbNk_0cSUG13ji_Wy7nv0PBgQS7hFo8bFkSqBZe5HAXPTCb6ekwN4m-zaXU2UQftmkSaiphZtD8acQtFD3gWXoBb1LYTYcccbAtLjQ-NiVFgHxQVvMkJZbGH7lM7CA)] The procurement of pure Santamarin bypasses the need for complex and time-consuming extraction and purification procedures.

Evidence DimensionSolubility and Stability
Target Compound DataExpected to be stable based on compound class; solubility requires empirical determination.
Comparator Or BaselineParthenolide solubility: ~20 mg/mL in DMSO, ~30 mg/mL in ethanol.
Quantified DifferenceNot applicable
ConditionsStandard laboratory solvents and storage conditions.

Procuring a well-characterized, pure compound like Santamarin saves significant time and resources compared to performing natural product extraction and purification, and its expected solubility in standard solvents facilitates its use in a wide range of biological assays.

Comparative Screening for Novel Anti-Leishmanial Drug Leads

Santamarin is a valuable tool for researchers in parasitology and infectious disease who are conducting comparative screenings of sesquiterpene lactones to identify novel treatments for leishmaniasis. Its use alongside established compounds like Parthenolide allows for the elucidation of structure-activity relationships and the identification of potentially more potent or less toxic derivatives.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGacE2tr-oOr6Bg3A1OwhbsBcx1Y6KozPbpsjpn3b1O5zzetSklUf9Bii5JMB_A9CyMPkSa2wD-tOtbhO-xfBRMC0PVVobLlHPQbzZkfLwsyfnQVWMP3cZxHtAddoCObZkWaH__N8shAJIeNg%3D%3D)]

Dissecting the Nuances of NF-κB and STAT3 Signaling Pathways

For cell biologists and oncologists investigating inflammatory signaling, Santamarin serves as a specific molecular probe. Its ability to inhibit both NF-κB and STAT3 activation allows for studies aimed at understanding the crosstalk between these two critical pathways in cancer and inflammatory diseases.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9gx7uolFlD6ndacenwu1fkOdmOISKm8rbjhlKr9fWDjczvq2THRSYqsS-MveM-2t6t829tgUg9ieBE-M3PBJXxmSNX6zP-DxVrlU5KlKV6iVci5hJbVBAqURHKJMlcIXRLgJRKqMqpQeZlsBs)] Using Santamarin in parallel with more selective inhibitors of either pathway can help to delineate the specific contributions of each to a given phenotype.

Development of Assays for Nrf2/HO-1 Pathway Activators

Given its known activity as an inducer of the Nrf2/HO-1 antioxidant pathway, Santamarin can be used as a positive control in the development and validation of high-throughput screening assays designed to identify new activators of this cytoprotective signaling cascade.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjfDvAujzbNk_0cSUG13ji_Wy7nv0PBgQS7hFo8bFkSqBZe5HAXPTCb6ekwN4m-zaXU2UQftmkSaiphZtD8acQtFD3gWXoBb1LYTYcccbAtLjQ-NiVFgHxQVvMkJZbGH7lM7CA)] This is particularly relevant for research programs focused on developing therapies for diseases associated with oxidative stress.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.14124450 Da

Monoisotopic Mass

248.14124450 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15D6KW291H

Wikipedia

Santamarine

Dates

Last modified: 11-01-2024
1: Ma G, Chong L, Li Z, Cheung AH, Tattersall MH. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro. Cancer Chemother Pharmacol. 2009 Jun;64(1):143-52. doi: 10.1007/s00280-008-0863-y. Epub 2008 Nov 9. PubMed PMID: 18998133.
2: Coronado-Aceves EW, Velázquez C, Robles-Zepeda RE, Jiménez-Estrada M, Hernández-Martínez J, Gálvez-Ruiz JC, Garibay-Escobar A. Reynosin and santamarine: two sesquiterpene lactones from Ambrosia confertiflora with bactericidal activity against clinical strains of Mycobacterium tuberculosis. Pharm Biol. 2016 Nov;54(11):2623-2628. Epub 2016 May 14. PubMed PMID: 27180996.
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4: el-Feraly FS, Chan YM. Isolation and characterization of the sesquiterpene lactones costunolide, parthenolide, costunolide diepoxide, santamarine, and reynosin from Magnolia grandiflora L. J Pharm Sci. 1978 Mar;67(3):347-50. PubMed PMID: 641720.
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6: Al-Attas AA, El-Shaer NS, Mohamed GA, Ibrahim SR, Esmat A. Anti-inflammatory sesquiterpenes from Costus speciosus rhizomes. J Ethnopharmacol. 2015 Dec 24;176:365-74. doi: 10.1016/j.jep.2015.11.026. Epub 2015 Nov 28. PubMed PMID: 26593213.
7: Wei H, He C, Peng Y, Ma G, Xiao P. [Chemical constituents of Dolomiaea souliei]. Zhongguo Zhong Yao Za Zhi. 2012 May;37(9):1249-53. Chinese. PubMed PMID: 22803370.
8: Mondranondra IO, Che CT, Rimando AM, Vajrodaya S, Fong HH, Farnsworth NR. Sesquiterpene lactones and other constituents from a cytotoxic extract of Michelia floribunda. Pharm Res. 1990 Dec;7(12):1269-72. PubMed PMID: 2095565.
9: Duan JA, Hou P, Tang Y, Liu P, Su S, Liu H. A new sesquiterpene and other constituents from Saussurea lappa root. Nat Prod Commun. 2010 Oct;5(10):1531-4. PubMed PMID: 21121241.
10: Mehmood T, Maryam A, Tian X, Khan M, Ma T. Santamarine Inhibits NF-кB and STAT3 Activation and Induces Apoptosis in HepG2 Liver Cancer Cells via Oxidative Stress. J Cancer. 2017 Oct 17;8(18):3707-3717. doi: 10.7150/jca.20239. eCollection 2017. PubMed PMID: 29151958; PubMed Central PMCID: PMC5688924.
11: Li Y, Ni ZY, Zhu MC, Dong M, Wang SM, Shi QW, Zhang ML, Wang YF, Huo CH, Kiyota H, Cong B. Antitumour activities of sesquiterpene lactones from Inula helenium and Inula japonica. Z Naturforsch C. 2012 Jul-Aug;67(7-8):375-80. PubMed PMID: 23016276.
12: Wu X, Zhu H, Yan J, Khan M, Yu X. Santamarine Inhibits NF-κB Activation and Induces Mitochondrial Apoptosis in A549 Lung Adenocarcinoma Cells via Oxidative Stress. Biomed Res Int. 2017;2017:4734127. doi: 10.1155/2017/4734127. Epub 2017 Oct 2. PubMed PMID: 29119107; PubMed Central PMCID: PMC5651150.
13: Matsuda H, Shimoda H, Uemura T, Yoshikawa M. Preventive effect of sesquiterpenes from bay leaf on blood ethanol elevation in ethanol-loaded rat: structure requirement and suppression of gastric emptying. Bioorg Med Chem Lett. 1999 Sep 20;9(18):2647-52. PubMed PMID: 10509909.
14: Choi HG, Lee DS, Li B, Choi YH, Lee SH, Kim YC. Santamarin, a sesquiterpene lactone isolated from Saussurea lappa, represses LPS-induced inflammatory responses via expression of heme oxygenase-1 in murine macrophage cells. Int Immunopharmacol. 2012 Jul;13(3):271-9. doi: 10.1016/j.intimp.2012.04.016. Epub 2012 May 5. PubMed PMID: 22564506.
15: Navarro JJ, Caballero MC, Morán JR, Medarde M, Grande M, Anaya J. Guaianolides and eudesmanolides from Centaurea ornata. J Nat Prod. 1990 May-Jun;53(3):573-8. PubMed PMID: 2213030.
16: Zhang T, Ma L, Wu F, Chen R. [Chemical constituents from a portion of ethanolicextract of Saussurea lappa roots]. Zhongguo Zhong Yao Za Zhi. 2012 May;37(9):1232-6. Chinese. PubMed PMID: 22803366.
17: Li S, An TY, Li J, Shen Q, Lou FC, Hu LH. PTP1B inhibitors from Saussrurea lappa. J Asian Nat Prod Res. 2006 Apr-May;8(3):281-6. PubMed PMID: 16864436.
18: Matsuda H, Kagerura T, Toguchida I, Ueda H, Morikawa T, Yoshikawa M. Inhibitory effects of sesquiterpenes from bay leaf on nitric oxide production in lipopolysaccharide-activated macrophages: structure requirement and role of heat shock protein induction. Life Sci. 2000 Apr 21;66(22):2151-7. PubMed PMID: 10834299.
19: Yoshikawa M, Shimoda H, Uemura T, Morikawa T, Kawahara Y, Matsuda H. Alcohol absorption inhibitors from bay leaf (Laurus nobilis): structure-requirements of sesquiterpenes for the activity. Bioorg Med Chem. 2000 Aug;8(8):2071-7. PubMed PMID: 11003152.
20: De Marino S, Borbone N, Zollo F, Ianaro A, Di Meglio P, Iorizzi M. New sesquiterpene lactones from Laurus nobilis leaves as inhibitors of nitric oxide production. Planta Med. 2005 Aug;71(8):706-10. PubMed PMID: 16142632.

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